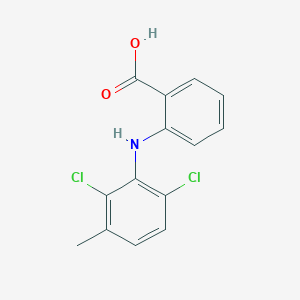

Meclofenamic Acid

Description

A non-steroidal anti-inflammatory agent with antipyretic and antigranulation activities. It also inhibits prostaglandin biosynthesis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1980 and has 8 approved indications. This drug has a black box warning from the FDA.

See also: Flufenamic Acid (related); Meclofenamate Sodium (active moiety of).

Properties

IUPAC Name |

2-(2,6-dichloro-3-methylanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19/h2-7,17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDNJUWAMKYJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048559 | |

| Record name | Meclofenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Meclofenamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.66e-03 g/L | |

| Record name | Meclofenamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00939 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meclofenamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

644-62-2 | |

| Record name | Meclofenamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meclofenamic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meclofenamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00939 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | meclofenamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meclofenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meclofenamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECLOFENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48I5LU4ZWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Meclofenamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248-250, 257 °C | |

| Record name | Meclofenamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00939 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meclofenamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Meclofenamic Acid's Mechanism of Action in Cancer Cells: A Technical Guide

Abstract

Meclofenamic acid (MA), a non-steroidal anti-inflammatory drug (NSAID) from the fenamate class, is gaining significant attention for its potent anti-neoplastic properties. Historically used for its potent inhibition of cyclooxygenase (COX) enzymes, its efficacy in cancer treatment stems from a multi-targeted mechanism of action that extends well beyond inflammation control. This technical guide provides an in-depth analysis of the core molecular mechanisms through which this compound exerts its anti-cancer effects. Key mechanisms include the profound suppression of cancer energy metabolism, specifically glycolysis and oxidative phosphorylation; the epigenetic modulation through inhibition of the fat mass and obesity-associated protein (FTO); the induction of apoptosis via caspase-dependent pathways; and the disruption of critical oncogenic signaling networks. This document synthesizes quantitative data from preclinical studies, details key experimental protocols, and provides visual representations of the underlying signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.

Core Anti-Cancer Mechanisms of this compound

This compound's anti-cancer activity is not attributable to a single mode of action but rather to its ability to simultaneously disrupt several pathways essential for tumor growth and survival.

Inhibition of Cyclooxygenase-2 (COX-2) and Aldo-Keto Reductases (AKRs)

As an NSAID, one of the foundational mechanisms of this compound is the inhibition of COX-2. The COX-2 enzyme is frequently overexpressed in various cancers and contributes to inflammation, cell proliferation, and angiogenesis.[1][2][3] this compound is recognized as one of the most potent inhibitors of COX-2 among fenamates.[1] Beyond COX-2, it is also a highly effective inhibitor of aldo-keto reductases (AKRs).[1][2] Elevated levels of certain AKR enzymes have been linked to cancer progression and resistance to therapy. The dual inhibition of COX-2 and AKRs is believed to contribute significantly to its anti-proliferative effects, particularly in prostate cancer.[2][3]

Reprogramming of Cancer Energy Metabolism

A critical aspect of this compound's anti-cancer strategy is its ability to target the metabolic plasticity of cancer cells. Tumors often rely on altered metabolic pathways to sustain rapid growth. This compound has been shown to suppress glycolysis and enhance mitochondrial activity in small cell lung cancer cells.[4] In metastatic breast and cervical cancer cells, it potently inhibits oxidative phosphorylation (OxPhos) flux, thereby crippling the cell's primary energy production machinery.[4] This dual targeting of both glycolysis and OxPhos creates a significant energy crisis within the cancer cell, leading to suppressed proliferation and viability.

dot

Caption: Inhibition of cancer energy metabolism by this compound.

Epigenetic Regulation via FTO Inhibition

One of the most significant, non-canonical mechanisms of this compound is its role as an inhibitor of the fat mass and obesity-associated protein (FTO).[4][5] FTO is an RNA demethylase that removes N6-methyladenosine (m6A) from RNA, a critical epigenetic mark that regulates mRNA stability, splicing, and translation.[4] By inhibiting FTO, this compound increases the m6A methylation of target oncogene transcripts, such as c-MYC, leading to their degradation.[4][6] This action effectively reduces the expression of key oncoproteins, thereby suppressing tumor growth. This mechanism has been identified as crucial in glioma and non-small cell lung cancer cells.[4][6]

dot

Caption: this compound's inhibition of the FTO signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines, including uterine cervical, liver, and prostate cancer.[1][7][8] Studies have shown that its cytotoxic effects are significantly higher than other NSAIDs like sulindac and celecoxib in uterine cancer cells.[1][9] The apoptotic mechanism is often mediated through the activation of the caspase cascade. Specifically, mefenamic acid, a closely related fenamate, has been shown to enhance the activity of caspase-3, leading to the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) and subsequent cell death.[7][10] This induction of apoptosis is a key contributor to its overall anti-tumor efficacy.

Disruption of Glioblastoma Intercellular Communication

In glioblastoma, a highly aggressive brain tumor, this compound demonstrates a unique mechanism by interfering with the tumor's intercellular communication network.[4] It has been found to disrupt the microtubule-mediated syncytial network that glioblastoma cells use to communicate and exhibit resistance to therapy.[4] Preclinical data suggest that this action can sensitize glioblastoma cells to conventional chemotherapeutics like temozolomide, and a clinical trial is underway to evaluate this combination.[4][11]

Quantitative Data Summary

The anti-proliferative and metabolic-inhibitory effects of this compound have been quantified across several studies. The following tables summarize this key data.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |

|---|---|---|---|---|

| MDA-MB-231 | Breast (Metastatic) | 51 ± 5 | 24 h | [4] |

| HeLa | Cervical (Metastatic) | 6 (for OxPhos inhibition) | 24 h | [4] |

| LNCaP | Prostate (Androgen-Dependent) | Highly Cytotoxic | Not Specified | [8] |

| PC3 | Prostate (Androgen-Independent) | Highly Cytotoxic | Not Specified | [8] |

| Multiple UCC Lines | Uterine Cervical | 50-90% cell death at 100 µM | Not Specified |[1][9] |

Table 2: Inhibition of Cancer Energy Metabolism by this compound

| Cell Line | Cancer Type | Metabolic Pathway | Inhibition (%) | Concentration (µM) | Citation |

|---|---|---|---|---|---|

| HeLa | Cervical | Oxidative Phosphorylation | 31-66% | 6 | [4] |

| MDA-MB-231 | Breast | Oxidative Phosphorylation | 31-66% | 50 |[4] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay

-

Objective: To determine the concentration of this compound required to inhibit cancer cell proliferation (IC50).

-

Cell Lines: HeLa (cervical cancer), MDA-MB-231 (breast cancer), PC3 (prostate cancer).

-

Procedure:

-

Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 1 µM to 500 µM). A control group receives medium with the vehicle (e.g., DMSO) only.

-

Cells are incubated for a specified period, typically 24 hours.[4]

-

After incubation, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

-

Analysis of Energy Metabolism Fluxes

-

Objective: To measure the effect of this compound on oxidative phosphorylation and glycolysis.

-

Methodology: Based on the protocol described for assessing the effects of this compound on HeLa and MDA-MB-231 cells.[4]

-

Procedure:

-

Cancer cells are cultured to a near-confluent monolayer.

-

Cells are treated with this compound at a predetermined concentration (e.g., 6 µM for HeLa, 50 µM for MDA-MB-231) for 24 hours.[4]

-

Oxidative Phosphorylation (OxPhos) Measurement: Oxygen consumption rates (OCR) are measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k). Cells are harvested, permeabilized, and suspended in a respiration medium. Substrates for Complex I (e.g., glutamate/malate) and Complex II (e.g., succinate) of the electron transport chain are added to measure mitochondrial respiration.

-

Glycolysis Measurement: The rate of glycolysis is determined by measuring the production of lactate in the culture medium over the 24-hour treatment period. Lactate concentration is quantified using a commercially available lactate assay kit.

-

The rates of OxPhos and glycolysis in treated cells are compared to those of untreated control cells to calculate the percentage of inhibition.[4]

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Model: Nude (athymic) mice subcutaneously injected with human cancer cells (e.g., PC3 androgen-independent prostate cancer cells).[2][3]

-

Procedure:

-

Cell Preparation: PC3 cells are cultured, harvested, and resuspended in a suitable medium like saline solution or Matrigel.

-

Tumor Implantation: A specific number of cells (e.g., 1-5 million) is injected subcutaneously into the flank of each nude mouse.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 4 mm in diameter).[3] Mice are then randomized into a control group and a treatment group.

-

Drug Administration: The treatment group receives daily intraperitoneal injections of this compound (e.g., 10 mg/kg/day).[3] The control group receives injections of the vehicle (saline solution).

-

Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) with calipers. Mouse body weight and overall health are also monitored to assess toxicity.

-

Endpoint and Analysis: The experiment is concluded after a predefined period (e.g., 20-25 days) or when tumors reach a maximum allowed size.[3][8] Tumors are then excised, weighed, and processed for histological analysis (e.g., H&E staining, Ki-67 for proliferation, CD31 for vascularity).[2][3]

-

dot

Caption: Experimental workflow for an in vivo tumor xenograft study.

Conclusion

This compound emerges as a promising multi-targeted agent for cancer therapy. Its ability to act beyond simple COX inhibition and strike at the core vulnerabilities of cancer cells—including their energy metabolism, epigenetic regulation, and survival signaling—positions it as a strong candidate for repurposing in oncology. The drug's efficacy in preclinical models, particularly for prostate cancer, cervical cancer, and glioblastoma, is significant.[1][8][11] Future research should focus on further elucidating the interplay between its various mechanisms, identifying predictive biomarkers for patient stratification, and advancing its evaluation in clinical trials, both as a monotherapy and in combination with existing anti-cancer agents to overcome therapeutic resistance.[4]

References

- 1. Anti-inflammatory drugs and uterine cervical cancer cells: Antineoplastic effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Histological changes caused by this compound in androgen independent prostate cancer tumors: evaluation in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing auranofin and this compound as energy-metabolism inhibitors and anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment [mdpi.com]

- 7. Mefenamic acid-induced apoptosis in human liver cancer cell-lines through caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor effect of this compound on human androgen-independent prostate cancer: a preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mefenamic Acid Induces Apoptosis in Oral Malignant Burkitt's lymphoma Through Caspase-3 and -9 Pathways Followed by Down-Regulation of Cox-2 and Overexpression of p27Kip-1 - ProQuest [proquest.com]

- 11. Phase I/II trial of meclofenamate in progressive MGMT-methylated glioblastoma under temozolomide second-line therapy-the MecMeth/NOA-24 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Meclofenamic Acid's Transformation into a Selective COX-2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the research surrounding meclofenamic acid, a non-steroidal anti-inflammatory drug (NSAID), and its evolution into a selective cyclooxygenase-2 (COX-2) inhibitor. The focus is on the biochemical rationale, experimental validation, and the underlying molecular mechanisms that confer this selectivity. This document provides an in-depth look at the quantitative data, detailed experimental protocols, and key signaling pathways involved, serving as a comprehensive resource for professionals in drug discovery and development.

From Non-Selective NSAID to Selective COX-2 Inhibitor

This compound, a member of the fenamate class of NSAIDs, is traditionally known as a non-selective inhibitor of both COX-1 and COX-2 isoforms.[1] While effective in reducing pain and inflammation, its lack of selectivity can lead to gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.[2]

Research has demonstrated that chemical modification of this compound's carboxylate group can dramatically alter its selectivity profile, transforming it into a potent and highly selective COX-2 inhibitor.[2][3] Specifically, the derivatization of the carboxylate moiety into amides has proven to be a successful strategy.[1][2] This conversion is a key area of investigation for developing safer anti-inflammatory agents.

The Structural Basis for COX-2 Selectivity

The differential inhibition of COX-1 and COX-2 by this compound derivatives stems from key structural differences in the active sites of the two enzyme isoforms. The COX-2 active site is approximately 20% larger and more accessible than that of COX-1.[4] This is primarily due to the substitution of a bulky isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2.[4][5] This substitution opens up a side pocket in the COX-2 channel that is not readily accessible in COX-1.[4]

Furthermore, the presence of an arginine residue (Arg513) in the side pocket of COX-2, in place of histidine (His513) in COX-1, provides an opportunity for interactions with polar moieties of the inhibitor.[4][6] The amide derivatives of this compound are designed to exploit these differences, allowing for specific and high-affinity binding to the COX-2 active site. The additional chloride substituent in this compound, compared to other fenamates, orients towards this side pocket, contributing to its slow, tight-binding inhibition of COX-2.[7]

Quantitative Analysis of COX-1 and COX-2 Inhibition

The potency and selectivity of this compound and its derivatives are quantified by determining their half-maximal inhibitory concentrations (IC50) against both COX isoforms. The following tables summarize key quantitative data from in vitro studies.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | 0.06 | 0.031 | 1.94 |

| This compound Methyl Amide | >100 | 0.2 | >500 |

| This compound Amino Acid Conjugate (esterified) | >100 | 0.12 | >833 |

Data compiled from multiple sources.[2][7]

Experimental Protocols for Assessing COX Inhibition

The determination of COX inhibitory activity is crucial for the evaluation of compounds like this compound and its derivatives. Below is a detailed methodology for a common in vitro COX inhibition assay.

In Vitro COX Inhibition Assay (LC-MS/MS-Based)

This protocol outlines a method to determine the inhibitory effect of a compound on COX-1 and COX-2 activity by measuring the production of prostaglandin E2 (PGE2) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes[8][9]

-

100 mM Tris-HCl buffer (pH 8.0)

-

Hematin (co-factor)

-

L-epinephrine (co-factor)

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

2.0 M HCl (to terminate the reaction)

-

Internal standard (e.g., d4-PGE2)

-

LC-MS/MS system

Procedure:

-

Enzyme Preparation: In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine at room temperature.[10]

-

Add 20 µL of Tris-HCl buffer containing either 0.1 µg of COX-1 or 0.2 µg of COX-2.[10] Incubate the solution at room temperature for 2 minutes.[10]

-

Inhibitor Addition: Add 2 µL of the test compound solution in DMSO to the enzyme mixture. For control wells, add 2 µL of DMSO without the inhibitor. Pre-incubate the mixture at 37°C for 10 minutes.[10]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of arachidonic acid in Tris-HCl buffer to achieve a final concentration of 5 µM.[10]

-

Reaction Termination: After a 2-minute incubation at 37°C, terminate the reaction by adding 20 µL of 2.0 M HCl.[10]

-

Sample Preparation for LC-MS/MS: Add a known amount of internal standard (e.g., 10 µL of 50 ng/mL d4-PGE2) to each sample to correct for variations during sample processing and analysis.[10]

-

LC-MS/MS Analysis: Analyze the samples to quantify the amount of PGE2 produced.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound by comparing the PGE2 production in the presence of the inhibitor to the control (DMSO only). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

- 1. Amide derivatives of this compound as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. researchgate.net [researchgate.net]

- 8. Purification of recombinant human COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification and characterization of recombinant human cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Meclofenamic Acid: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclofenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, has been utilized for its analgesic and anti-inflammatory effects in the management of various conditions, including rheumatoid arthritis and osteoarthritis.[1] This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, supported by quantitative data from experimental studies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary anti-inflammatory action of this compound, like other NSAIDs, is attributed to its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking the action of COX enzymes, this compound effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

Quantitative Data: COX Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 has been quantified in various in vitro assay systems. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the enzyme source and substrate concentration.

| Enzyme Isoform | Assay System | IC50 (µM) | Reference |

| COX-1 (ovine) | Time-dependent inhibition assay with [1-14C]arachidonic acid | Not specified as time-dependent | [1] |

| COX-2 (human, recombinant) | Time-dependent inhibition assay with [1-14C]arachidonic acid | Not specified as time-dependent | [1] |

| COX-2 (murine) | Inhibition of PGD2 synthesis in cultured macrophages | 0.06 | [1] |

| IL-6 bioactivity (inhibition) | IL-6-dependent hybridoma | 31.9 | [3] |

| mCOX-2 | Oxygenation of arachidonic acid | K_I of 10 ± 5 | [4] |

Expanded Mechanisms of Anti-Inflammatory Action

Beyond its well-established role as a COX inhibitor, emerging evidence suggests that this compound exerts its anti-inflammatory effects through additional pathways.

Inhibition of the 5-Lipoxygenase (5-LOX) Pathway

This compound has been shown to inhibit the 5-lipoxygenase (5-LOX) pathway.[5] The 5-LOX enzyme is responsible for the conversion of arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators involved in attracting and activating immune cells.[5] By inhibiting both the COX and 5-LOX pathways, this compound offers a broader spectrum of anti-inflammatory activity.

Modulation of the NF-κB Signaling Pathway

The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. While direct and extensive evidence for this compound is still developing, studies on other fenamates, such as tolfenamic acid, have demonstrated the ability to suppress the activation of the NF-κB pathway.[6][7] This is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the translocation of NF-κB to the nucleus and subsequent gene transcription.

Signaling Pathway Diagrams

To visually represent the mechanisms of action of this compound, the following diagrams of the key signaling pathways were generated using the DOT language.

Caption: Arachidonic Acid Metabolism and Inhibition by this compound.

Caption: Putative Inhibition of the NF-κB Signaling Pathway by Fenamates.

Experimental Protocols

In Vitro COX Inhibition Assay (Whole Blood Assay)

This protocol is a common method to determine the inhibitory activity of compounds on COX-1 and COX-2 in a physiologically relevant matrix.

1. Materials:

-

Freshly drawn human venous blood collected in tubes containing heparin.

-

This compound stock solution (in DMSO).

-

Lipopolysaccharide (LPS) from E. coli (for COX-2 induction).

-

Calcium ionophore A23187 (for COX-1 activity).

-

Prostaglandin E2 (PGE2) EIA kit.

2. COX-2 Inhibition Assay: a. Aliquot 1 mL of heparinized blood into sterile polypropylene tubes. b. Add various concentrations of this compound or vehicle (DMSO) to the tubes and pre-incubate for 30 minutes at 37°C. c. Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression and prostaglandin synthesis. d. Incubate for 24 hours at 37°C. e. Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C to separate the plasma. f. Collect the plasma and store at -80°C until PGE2 analysis.

3. COX-1 Inhibition Assay: a. Aliquot 1 mL of heparinized blood into sterile polypropylene tubes. b. Add various concentrations of this compound or vehicle (DMSO) to the tubes. c. Incubate for 1 hour at 37°C. d. Add calcium ionophore A23187 to a final concentration of 50 µM to stimulate COX-1 activity. e. Incubate for 30 minutes at 37°C. f. Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C. g. Collect the plasma and store at -80°C until PGE2 analysis.

4. PGE2 Measurement: a. Thaw the plasma samples on ice. b. Measure the PGE2 concentration in the plasma using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

5. Data Analysis: a. Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the vehicle control. b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of pharmacological agents.[8][9]

1. Animals:

-

Male Wistar rats or Swiss albino mice (weight range 150-200 g).

-

Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

2. Materials:

-

This compound.

-

Carrageenan (lambda, type IV).

-

0.9% sterile saline solution.

-

Plethysmometer or a digital caliper.

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose).

3. Experimental Procedure: a. Fast the animals overnight before the experiment but allow free access to water. b. Divide the animals into groups (e.g., control, standard drug, and this compound-treated groups) with at least six animals per group. c. Measure the initial paw volume of the right hind paw of each animal using a plethysmometer or caliper. d. Administer this compound (at various doses) or the standard drug (e.g., indomethacin) orally or intraperitoneally. The control group receives only the vehicle. e. After 1 hour of drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal. f. Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

4. Data Analysis: a. Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment paw volume. b. Calculate the percentage of inhibition of edema for the drug-treated groups compared to the control group using the following formula: Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. c. Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

NF-κB Luciferase Reporter Assay

This in vitro assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.[10]

1. Cell Culture and Transfection:

-

Use a suitable cell line, such as HEK293 or HeLa cells.

-

Culture the cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

2. Experimental Procedure: a. Seed the transfected cells into a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours. c. Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), for a specified period (e.g., 6-8 hours). d. Lyse the cells using a lysis buffer.

3. Luciferase Activity Measurement: a. Measure the firefly luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent. b. Measure the Renilla luciferase activity for normalization.

4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Calculate the fold induction of NF-κB activity in the stimulated cells compared to the unstimulated control. c. Determine the percentage of inhibition of NF-κB activation by this compound at each concentration. d. Calculate the IC50 value for the inhibition of NF-κB activation.

Conclusion

This compound is a potent anti-inflammatory agent with a multi-faceted mechanism of action. Its primary therapeutic effect is derived from the inhibition of COX-1 and COX-2, leading to a reduction in prostaglandin synthesis. Furthermore, its ability to inhibit the 5-lipoxygenase pathway and potentially modulate the NF-κB signaling cascade contributes to its broad anti-inflammatory profile. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of inflammation and drug development, facilitating further investigation into the therapeutic potential of this compound and related compounds.

References

- 1. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Meclofenamate sodium is an inhibitor of both the 5-lipoxygenase and cyclooxygenase pathways of the arachidonic acid cascade in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

- 9. Carrageenan induced rat paw edema method: Significance and symbolism [wisdomlib.org]

- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]

Foundational Research on Meclofenamic Acid's Molecular Targets: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meclofenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) of the fenamate class, has a well-established role in the management of pain and inflammation.[1][2] Its primary mechanism of action has historically been attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby impeding the synthesis of prostaglandins.[2][3][4] However, a growing body of evidence reveals that the pharmacological profile of this compound is far more complex, extending beyond COX inhibition to a diverse array of molecular targets. This multifaceted interaction with various biological pathways underpins its therapeutic effects and is also being explored for potential applications in oncology and neurodegenerative diseases.[5][6][7]

This technical guide provides a comprehensive overview of the foundational research into the molecular targets of this compound. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a deeper understanding of this versatile therapeutic agent.

Quantitative Data on Molecular Targets

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against its known molecular targets. This information is crucial for comparing its potency across different pathways and for designing future structure-activity relationship (SAR) studies.

| Target Enzyme | Species/Assay Condition | IC50 (µM) | Ki (µM) | Reference(s) |

| Cyclooxygenase-1 (COX-1) | Ovine | - | 10 ± 5 | [7] |

| Cyclooxygenase-2 (COX-2) | Murine | 0.06 | - | [8] |

| Cyclooxygenase-2 (COX-2) | Ovine | - | 80 ± 20 | [7] |

| 5-Lipoxygenase (5-LOX) | Human Leukocytes | >100 (less potent than BW-755C) | - | [9] |

| Aldo-Keto Reductase 1C3 (AKR1C3) | Human | 0.24 | - | [6][10] |

| Fat Mass and Obesity-associated (FTO) Protein | Human, in vitro (ssDNA) | 7 | - | [2] |

| Fat Mass and Obesity-associated (FTO) Protein | Human, in vitro (ssRNA) | 8 | - | [2] |

| Fat Mass and Obesity-associated (FTO) Protein | Human, cell-based | 17.4 (for ssDNA competition) | - | [11] |

| Target Ion Channel | Cell Line | IC50 (µM) | Reference(s) |

| hKv2.1 (Voltage-gated potassium channel) | CHO cells | 56.0 | [1][12] |

| hKv1.1 (Voltage-gated potassium channel) | CHO cells | 155.9 | [1][12] |

| KCNQ2/Q3 (Voltage-gated potassium channel) | CHO cells | 25 | [13] |

| Target Cellular Process | Cell Line/Model | IC50 (µM) | Reference(s) |

| Gap Junction (Connexin 43) | Not specified | ~50 | [11] |

| Gap Junction (Connexin 30) | Not specified | ~70 | [11] |

Signaling Pathways Modulated by this compound

This compound's diverse therapeutic and off-target effects stem from its ability to modulate several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

Arachidonic Acid Cascade Inhibition

This compound's primary anti-inflammatory effect is achieved by blocking the initial steps of the arachidonic acid cascade. It inhibits both COX-1 and COX-2, which catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. It also exhibits some inhibitory activity against 5-lipoxygenase (5-LOX), which is responsible for the synthesis of leukotrienes.

FTO-Mediated m6A Demethylation Pathway

This compound is a selective inhibitor of the Fat Mass and Obesity-associated (FTO) protein, an enzyme that removes N6-methyladenosine (m6A) modifications from RNA.[2][14][15] This epigenetic modification plays a crucial role in regulating gene expression. By inhibiting FTO, this compound can alter the methylation status of mRNA, thereby influencing various cellular processes, which is an area of active investigation in cancer research.

NLRP3 Inflammasome Pathway

Recent studies have identified this compound as an inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[4][16][17][18] This inhibitory action is independent of its COX activity and is thought to contribute to its therapeutic potential in inflammatory diseases.

Impact on Cancer Cell Metabolism

This compound has demonstrated anti-cancer properties by altering the metabolic landscape of tumor cells.[18][19][20] It can suppress glycolysis, the primary energy source for many cancer cells, and enhance mitochondrial activity, leading to a metabolic shift that is detrimental to cancer cell survival and proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's molecular targets.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on COX-1 and COX-2 activity.

Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate. The reduction in color development in the presence of the inhibitor is proportional to its inhibitory activity.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Hematin

-

Tris-HCl buffer (pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX enzyme (either COX-1 or COX-2) in each well of a 96-well plate.

-

Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.

-

Immediately measure the absorbance at 590 nm at regular intervals for 5-10 minutes using a microplate reader.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a suitable nonlinear regression software.

FTO Demethylation Assay (HPLC-based)

Objective: To quantify the inhibition of FTO's N6-methyladenosine (m6A) demethylase activity by this compound.

Principle: This assay measures the conversion of an m6A-containing RNA or DNA substrate to its demethylated form by FTO. The substrate and product are then separated and quantified by high-performance liquid chromatography (HPLC).

Materials:

-

Recombinant human FTO protein

-

m6A-containing single-stranded RNA or DNA oligonucleotide

-

Reaction buffer (e.g., HEPES buffer containing (NH4)2Fe(SO4)2, α-ketoglutarate, and L-ascorbic acid)

-

This compound

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

HPLC system with a C18 column and UV detector

Procedure:

-

Set up reaction mixtures containing the reaction buffer, FTO enzyme, and the m6A-containing substrate.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.

-

Incubate the reactions at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by heat inactivation or addition of a chelating agent (e.g., EDTA).

-

Digest the oligonucleotide substrate to nucleosides by adding Nuclease P1 and bacterial alkaline phosphatase and incubating at 37°C.

-

Analyze the resulting nucleoside mixture by HPLC.

-

Quantify the amounts of m6A and adenosine by integrating the peak areas from the chromatogram.

-

Calculate the percentage of demethylation and determine the IC50 value of this compound.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To characterize the inhibitory effect of this compound on voltage-gated potassium channels (e.g., hKv2.1).

Principle: The patch-clamp technique allows for the recording of ionic currents flowing through individual ion channels in the membrane of a single cell. This enables the direct measurement of channel activity and its modulation by pharmacological agents.

Materials:

-

Cell line stably expressing the ion channel of interest (e.g., CHO cells expressing hKv2.1)

-

Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system)

-

Borosilicate glass capillaries for pulling micropipettes

-

Intracellular (pipette) solution (e.g., containing KCl, MgCl2, EGTA, HEPES)

-

Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)

-

This compound

Procedure:

-

Culture the cells on glass coverslips.

-

Pull micropipettes from borosilicate glass capillaries using a pipette puller to achieve a tip resistance of 2-5 MΩ when filled with intracellular solution.

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Under visual guidance, approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Apply a series of voltage steps (voltage protocol) to the cell and record the resulting potassium currents using the patch-clamp amplifier.

-

After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing a known concentration of this compound.

-

Record the potassium currents in the presence of the drug.

-

Wash out the drug with the control extracellular solution to check for reversibility of the effect.

-

Analyze the recorded currents to determine the effect of this compound on channel parameters such as current amplitude, activation, and inactivation kinetics.

-

Repeat the experiment with different concentrations of this compound to determine the IC50 value.

Gap Junction Intercellular Communication (GJIC) Assay (Scrape-Loading/Dye Transfer)

Objective: To assess the effect of this compound on the functionality of gap junctions.

Principle: This assay measures the transfer of a low molecular weight fluorescent dye (Lucifer Yellow) from cells with compromised membranes to adjacent, healthy cells through functional gap junctions. Inhibition of dye transfer indicates a disruption of GJIC.

Materials:

-

Confluent cell culture monolayer

-

Lucifer Yellow dye solution

-

Phosphate-buffered saline (PBS)

-

Surgical scalpel or needle

-

Fluorescence microscope

-

Image analysis software

Procedure:

-

Grow cells to a confluent monolayer in a petri dish.

-

Treat the cells with varying concentrations of this compound (or vehicle control) for a specified duration.

-

Wash the cells with PBS.

-

Add the Lucifer Yellow solution to the cells.

-

Make a scrape across the cell monolayer using a sterile scalpel or needle to allow the dye to enter the damaged cells along the scrape line.

-

Incubate for a short period (e.g., 5-10 minutes) to allow for dye transfer to neighboring cells.

-

Wash the cells extensively with PBS to remove extracellular dye.

-

Observe the cells under a fluorescence microscope.

-

Capture images of the dye spread from the scrape line.

-

Quantify the extent of dye transfer by measuring the distance of dye migration or the number of fluorescent cells away from the scrape line using image analysis software.

-

Compare the dye transfer in treated cells to control cells to determine the inhibitory effect of this compound on GJIC.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

Objective: To measure the effect of this compound on mitochondrial oxygen consumption rate (OCR), an indicator of oxidative phosphorylation.

Principle: The Seahorse XF Analyzer measures the OCR of live cells in real-time. By sequentially injecting pharmacological agents that target different components of the electron transport chain, key parameters of mitochondrial function can be determined.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplate

-

Cells of interest

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound

-

Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

On the day of the assay, replace the culture medium with the Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Pre-treat the cells with varying concentrations of this compound (or vehicle control) for the desired duration.

-

Load the sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate ports.

-

Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol.

-

The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine:

-

ATP-linked respiration (after oligomycin injection)

-

Maximal respiration (after FCCP injection)

-

Non-mitochondrial respiration (after rotenone/antimycin A injection)

-

-

Analyze the data using the Seahorse Wave software to determine the effect of this compound on these key parameters of mitochondrial respiration.

Conclusion

The molecular pharmacology of this compound is considerably more intricate than its simple classification as an NSAID would suggest. While its anti-inflammatory effects are undoubtedly mediated through the inhibition of COX enzymes, its interactions with a range of other molecular targets, including the FTO enzyme, aldo-keto reductases, ion channels, and the NLRP3 inflammasome, are expanding its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the complex mechanisms of action of this compound and to unlock its full therapeutic utility in a variety of disease contexts. The continued investigation into these non-canonical targets will be crucial for the rational design of novel therapeutics and for repurposing this established drug for new clinical applications.

References

- 1. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.protocols.io [content.protocols.io]

- 5. 2.8. Scrape loading and dye transfer [bio-protocol.org]

- 6. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inflammasome, Inflammation, Infection and Mefenamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Investigating Intercellular Channels: Focus on Gap Junctions | AAT Bioquest [aatbio.com]

- 16. researchgate.net [researchgate.net]

- 17. Scrape Loading/Dye Transfer Assay. | Semantic Scholar [semanticscholar.org]

- 18. Repurposing auranofin and this compound as energy-metabolism inhibitors and anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An Iodide-Yellow Fluorescent Protein-Gap Junction-Intercellular Communication Assay [jove.com]

- 20. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary investigation of Meclofenamic acid in neuroinflammation models

An In-depth Technical Guide to the Preliminary Investigation of Meclofenamic Acid in Neuroinflammation Models

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including acute injuries like stroke and chronic neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] This inflammatory response within the central nervous system (CNS) is primarily mediated by glial cells, particularly microglia and astrocytes.[3] While initially a protective mechanism, chronic activation of these cells leads to the sustained release of pro-inflammatory mediators, causing neuronal damage and functional decline.[3][4]

The repurposing of existing drugs with established safety profiles presents an attractive strategy for developing novel neurotherapeutics. This compound, a non-steroidal anti-inflammatory drug (NSAID) from the fenamate class, has traditionally been used for its analgesic and anti-inflammatory effects in conditions like rheumatoid arthritis.[5] Its primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[5][6] However, emerging evidence reveals a more complex pharmacology for this compound and other fenamates, with multiple actions relevant to the pathways of neuroinflammation, many of which are independent of COX inhibition.[7][8] This guide provides a technical overview of the preliminary investigation of this compound in common neuroinflammation models, detailing its mechanisms, experimental protocols, and key findings.

Mechanisms of Action in Neuroinflammation

This compound's effects on neuroinflammation are multifaceted, extending beyond its classical role as a COX inhibitor.

2.1 COX-Dependent Mechanisms Like other NSAIDs, this compound is a non-selective inhibitor of COX-1 and COX-2 enzymes.[5][6] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2), which are potent inflammatory mediators.[5][9] By inhibiting COX, this compound reduces the production of these prostaglandins, thereby dampening the inflammatory response.[5][6] In addition to inhibiting prostaglandin synthesis, this compound can also directly compete for binding at prostaglandin receptor sites, further blocking pro-inflammatory signaling.[5][10][11]

2.2 COX-Independent Mechanisms

Recent research has highlighted several COX-independent actions of fenamates that are crucial to their anti-neuroinflammatory potential.

-

NLRP3 Inflammasome Inhibition: this compound is an effective and selective inhibitor of the NLRP3 inflammasome.[7][12][13] The NLRP3 inflammasome is a multi-protein complex in microglia that, when activated, triggers the cleavage of pro-caspase-1 into active caspase-1.[14] Caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[2][14] Fenamates have been shown to inhibit the NLRP3 inflammasome by blocking the volume-regulated anion channel (VRAC), a key step in its activation.[12][14] This mechanism is distinct from COX inhibition and directly curtails the production of potent neuroinflammatory cytokines.[8][13]

-

Ion Channel Modulation: this compound modulates the activity of several ion channels. It acts as an opener of KCNQ2/Q3 (Kv7.2/7.3) potassium channels, which helps to hyperpolarize neuronal membranes and reduce excitability.[7][15] This action can be neuroprotective in conditions involving excitotoxicity. Additionally, it has been shown to inhibit TRPM4 non-selective cation channels, which may contribute to its anticonvulsant and neuroprotective effects.[16] It also inhibits the hKv2.1 voltage-gated potassium channel.[17]

-

NF-κB and MAPK Signaling Pathways: this compound can suppress neuroinflammation by modulating key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression.[18][19][20] Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the degradation of the IκB inhibitor, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines.[21] Fenamates have been shown to inhibit this process by preventing IκB-α degradation and the subsequent nuclear translocation of p65.[18] Furthermore, this compound can down-regulate the phosphorylation of mitogen-activated protein kinases (MAPKs) like c-Jun N-terminal kinase (JNK), which are also critical for the production of inflammatory mediators.[4][18][22]

Key Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound in the context of neuroinflammation.

References

- 1. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NLRP3 inflammasome in neuroinflammation and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Targeting of Microglial Activation: New Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK signal transduction underlying brain inflammation and gliosis as therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C14H11Cl2NO2 | CID 4037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]

- 7. Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Meclofenamate inhibits prostaglandin E binding and adenylyl cyclase activation in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. joe.bioscientifica.com [joe.bioscientifica.com]

- 12. researchgate.net [researchgate.net]

- 13. neurosciencenews.com [neurosciencenews.com]

- 14. Inflammasomes in neuroinflammatory and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound and diclofenac, novel templates of KCNQ2/Q3 potassium channel openers, depress cortical neuron activity and exhibit anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The nonsteroidal anti-inflammatory drug meclofenamate mitigates kainic acid–induced seizures via TRPM4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of hKv2.1, a major human neuronal voltage-gated K+ channel, by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel Therapeutic Targets in Neuroinflammation and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Pharmacokinetics of Meclofenamic Acid in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of meclofenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its preclinical development and for extrapolating its efficacy and safety to humans. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant pathways and workflows to support further research and development.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound in several animal species following different routes of administration. These data are essential for comparing the disposition of the drug across species and for designing appropriate dosing regimens in preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Horses

| Route | Dose (mg/kg) | T½ (h) | Vd (L/kg) | CL (L/h·kg) | Tmax (h) | Bioavailability (%) | Reference |

| IV | 2 or 4 | ~0.9 | 0.128 | - | - | - | [1] |

| IV | 2.2 | 1.4 | 0.14 | 0.12 | - | - | [2] |

| Oral (acid) | 4 | Longer than IV | - | - | - | Similar to sodium salt | [1] |

| Oral (sodium salt) | 4 | Longer than IV | - | - | More rapid peak than acid | Similar to acid | [1] |

| IM (sodium salt) | - | - | - | - | Low plasma concentrations | 46% absorbed after 25h | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Formulation | Dose | Relative Bioavailability (compared to pure MA) | Reference |

| 20% Solid Dispersion | - | 2.97-fold higher | [3][4] |

| 25% Solid Dispersion | - | 2.24-fold higher | [3][4] |

Table 3: Pharmacokinetic Parameters of this compound in Sheep

| Route | Dose (mg/kg) | Tmax (min) | Absorption Half-life (min) | Bioavailability (%) | Reference |

| Oral (sodium salt) | 20 | 60.0 ± 10.61 | 14.69 ± 3.21 | 48.6 ± 4.3 | [5] |

| Oral (acid) | 20 | 127.50 ± 22.5 | 61.07 ± 21.7 | 65.1 ± 2.8 | [5] |

Table 4: Pharmacokinetic Parameters of Sodium Meclofenamate in Pre-ruminant Calves

| Route | Dose (mg/kg) | t½α (min) | t½β (h) | Vd (L/kg) | Tmax (min) | Cmax (µg/mL) | Bioavailability (%) | Reference |

| IV | 2.2 | 15.45 ± 4.85 | - | 0.72 ± 0.12 | - | - | - | [6][7] |

| IM | 2.2 | 23.14 ± 7.24 | 17.55 ± 6.52 | 3.51 ± 1.05 | 45 ± 13.42 | 1.13 ± 0.4 | 61 | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on the cited literature for key experiments.

In Vivo Pharmacokinetic Studies

A typical experimental workflow for an in vivo pharmacokinetic study is outlined below.

Caption: General workflow for in vivo pharmacokinetic studies.

-

Animal Models and Housing: Studies have utilized various animal models including Thoroughbred horses, ponies, Standardbred horses, rats, sheep, and pre-ruminant calves.[1][2][3][5][6] Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

-

Drug Administration:

-

Intravenous (IV): this compound (or its sodium salt) is dissolved in a suitable vehicle and administered as a bolus injection into a major vein (e.g., jugular vein). Doses in horses have ranged from 2 to 4 mg/kg.[1]

-

Intramuscular (IM): The drug solution is injected into a large muscle mass. In pre-ruminant calves, a dose of 2.2 mg/kg has been used.[6][7]

-

Oral (PO): this compound, either in its acid form or as a sodium salt, is administered, often as a granular preparation mixed with feed or via gavage.[1][5][8] In some studies, the effect of fasting on absorption is evaluated.[1]

-

-

Blood Sample Collection:

-

Blood samples are collected at predetermined time points before and after drug administration.

-

For IV administration, sampling is more frequent in the initial phase to capture the distribution phase.

-

Blood is typically collected into heparinized tubes.

-

Plasma is separated by centrifugation (e.g., 4500xg for 30 minutes) and stored frozen (e.g., at -20°C) until analysis.[9]

-

Analytical Methodology

The quantification of this compound in biological matrices is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

-

Sample Preparation:

-

Protein Precipitation: A common method for plasma sample cleanup involves protein precipitation with an organic solvent like acetonitrile.[10] The sample is vortexed and then centrifuged to separate the precipitated proteins.[9]

-

Liquid-Liquid Extraction: An alternative method involves extraction with a solvent such as dichloromethane.[11]

-

Solid-Phase Extraction (SPE): SPE can also be used for sample cleanup and pre-concentration.[9]

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 or C8 column is typically used for separation.[10][11]

-

Mobile Phase: The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer), run in either isocratic or gradient mode.[10][11]

-

Detection: UV detection at a wavelength around 280 nm is common.[11] More sensitive and specific methods utilize tandem mass spectrometry (LC-MS/MS).[12]

-

-

Method Validation: Analytical methods are validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ).[10]

Metabolism of this compound

This compound is extensively metabolized in the liver. The primary metabolic pathways involve oxidation and glucuronidation.

Caption: Simplified metabolic pathway of this compound.

-

Phase I Metabolism: The primary Phase I metabolite is the 3'-hydroxymethyl derivative (Metabolite I), which is pharmacologically active, possessing about one-fifth the cyclooxygenase inhibitory activity of the parent drug.[13] This metabolite can be further oxidized to a 3'-carboxyl derivative (Metabolite II).[14]

-

Phase II Metabolism: The parent drug and its Phase I metabolites can undergo conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs).[15][16] These glucuronide conjugates are more water-soluble and are readily excreted in the urine.[15]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory, analgesic, and antipyretic effects of this compound are primarily attributed to its inhibition of prostaglandin synthesis.[13][17]

Caption: Mechanism of action of this compound.

This compound inhibits the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[13][17] Prostaglandins are key mediators of inflammation, pain, and fever. By blocking their synthesis, this compound exerts its therapeutic effects. There is also evidence to suggest that this compound may directly antagonize prostaglandin receptors and inhibit lipoxygenase, which would decrease the synthesis of leukotrienes.[17]

Conclusion

The pharmacokinetic profile of this compound varies considerably across different animal species. In horses, it exhibits a short elimination half-life after intravenous administration, while oral absorption can be rate-limiting.[1][2] In rats, formulation strategies like solid dispersions can significantly enhance oral bioavailability.[3][4] Studies in sheep and calves also highlight differences in absorption and disposition based on the chemical form and route of administration.[5][6] The drug is extensively metabolized, primarily through oxidation and glucuronidation.[13][15] A thorough understanding of these species-specific pharmacokinetic properties, elucidated through well-defined experimental protocols, is fundamental for the rational design of preclinical studies and for the successful translation of this NSAID to clinical applications.

References

- 1. The pharmacokinetics of this compound in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of this compound and two metabolites in horses--pharmacokinetics and effects on exercise tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rat palatability, pharmacodynamics effect and bioavailability of mefenamic acid formulations utilizing hot-melt extrusion technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Comparison of the kinetics of sodium meclofenamate versus this compound after oral administration to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. scielo.br [scielo.br]

- 8. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 9. Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Liquid chromatography method for determination of mefenamic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. impactfactor.org [impactfactor.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Urinary excretion of mefenamic acid and its metabolites including their esterglucuronides in preterm infants undergoing mefenamic acid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scialert.net [scialert.net]

- 16. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. On the mechanism of the pharmacologic activity of meclofenamate sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

Meclofenamic Acid as a Non-Selective Gap-Junction Blocker: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclofenamic acid (MFA), a non-steroidal anti-inflammatory drug (NSAID), has garnered significant attention in biomedical research for its potent, reversible, and non-selective inhibitory effects on gap junctions.[1][2] These intercellular channels, formed by connexin proteins, facilitate direct communication between adjacent cells, playing crucial roles in a myriad of physiological and pathological processes. This technical guide provides an in-depth overview of this compound's role as a research tool to probe the function of gap junctions, detailing its mechanism of action, effects on various connexin isoforms, and established experimental protocols for its use.

Mechanism of Action

This compound belongs to the fenamate class of NSAIDs and its ability to block gap junctions is independent of its cyclooxygenase (COX) inhibitory activity.[1] The precise mechanism of action is believed to involve a direct interaction with connexin proteins or the lipid membrane interface, leading to a conformational change in the connexin channels that results in their closure.[1] This blockade is reversible upon washout of the compound.[3][4]

Quantitative Data on this compound's Inhibitory Activity